molecular formula C11H12ClN3O2 B8092543 7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride

7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride

Cat. No.: B8092543
M. Wt: 253.68 g/mol
InChI Key: VMILNEBRYNRDSM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of a suitable precursor containing phenyl and triazole groups under specific reaction conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

7-Phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:

  • 7-(2-Methoxyethyl)-2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride: This compound differs by having a methoxyethyl group instead of a phenyl group.

  • 2,5,7-triazaspiro[3.4]octane-6,8-dione hydrochloride: This compound lacks the phenyl group, making it structurally simpler.

  • 2-amino-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride: This compound has an amino group in place of the phenyl group.

These compounds share the triazaspirooctane core but differ in their substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

7-phenyl-2,5,7-triazaspiro[3.4]octane-6,8-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c15-9-11(6-12-7-11)13-10(16)14(9)8-4-2-1-3-5-8;/h1-5,12H,6-7H2,(H,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILNEBRYNRDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)C(=O)N(C(=O)N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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